Head-to-Head Comparison: 4-Amino-3-hydroxypyridine Sulfate Exhibits >125-Fold Lower Potency than 4-AP at Human Kv1.1 Channel
In a direct head-to-head comparison, 4-Amino-3-hydroxypyridine sulfate was evaluated against its parent drug, 4-aminopyridine (4-AP, dalfampridine), and the intermediate metabolite 3-hydroxy-4-AP for its ability to inhibit cloned human Kv1.1 potassium channels expressed in HEK cells. The sulfate conjugate exhibited an IC50 of 30,341 µM, which is approximately 125-fold higher (i.e., less potent) than the IC50 of 242 µM for 4-AP [1]. This quantitative difference definitively establishes the sulfate as a weak inhibitor of this clinically relevant channel.
| Evidence Dimension | Inhibition of human Kv1.1 potassium channel |
|---|---|
| Target Compound Data | IC50 = 30,341 µM |
| Comparator Or Baseline | 4-Aminopyridine (4-AP, Dalfampridine) IC50 = 242 µM; 3-Hydroxy-4-aminopyridine IC50 = 7,886 µM |
| Quantified Difference | 125-fold higher IC50 (less potent) than 4-AP; 3.8-fold higher IC50 than 3-hydroxy-4-AP |
| Conditions | Cloned human Kv1.1 channel stably expressed in Human Embryonic Kidney (HEK) cells; automated patch-clamp electrophysiology. |
Why This Matters
This data justifies the selection of 4-Amino-3-hydroxypyridine sulfate as a negative control or low-activity comparator in Kv1.1 channel pharmacology studies, where potent inhibition by 4-AP must be differentiated.
- [1] Caggiano A, Blight A, Parry TJ. Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells. J Drug Assess. 2013;2(1):58-66. View Source
